N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyridazine moiety, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors, such as 4-piperidone and suitable amines.
Introduction of the Pyridazine Moiety: The 6-methylpyridazine group is introduced via nucleophilic substitution reactions, often using halogenated pyridazines and the piperidine intermediate.
Attachment of the Thiophene Carboxamide Group: The final step involves coupling the thiophene-3-carboxylic acid or its derivatives with the piperidine-pyridazine intermediate using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the carboxamide group to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity, or interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzamide
- N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
- N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)pyrrole-3-carboxamide
Uniqueness
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-2-3-15(19-18-12)20-7-4-13(5-8-20)10-17-16(21)14-6-9-22-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUHKMHPKVIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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